N-[(2-Chloropyridin-4-yl)methyl]cyclopentanamine

Neurodegeneration MAO-B inhibition Parkinson's disease

N-[(2-Chloropyridin-4-yl)methyl]cyclopentanamine is a synthetic small molecule characterized by a 2-chloropyridine moiety linked via a methylene bridge to a cyclopentanamine ring. This compound serves as a versatile building block and intermediate in medicinal chemistry, with its structure suggesting potential utility in the development of kinase inhibitors, sodium channel modulators, and other receptor-targeting agents.

Molecular Formula C11H15ClN2
Molecular Weight 210.70 g/mol
Cat. No. B12073752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2-Chloropyridin-4-yl)methyl]cyclopentanamine
Molecular FormulaC11H15ClN2
Molecular Weight210.70 g/mol
Structural Identifiers
SMILESC1CCC(C1)NCC2=CC(=NC=C2)Cl
InChIInChI=1S/C11H15ClN2/c12-11-7-9(5-6-13-11)8-14-10-3-1-2-4-10/h5-7,10,14H,1-4,8H2
InChIKeyDPJSWWYNFORXSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding N-[(2-Chloropyridin-4-yl)methyl]cyclopentanamine: A Key Chloropyridine Intermediate for Specialized Synthesis


N-[(2-Chloropyridin-4-yl)methyl]cyclopentanamine is a synthetic small molecule characterized by a 2-chloropyridine moiety linked via a methylene bridge to a cyclopentanamine ring. This compound serves as a versatile building block and intermediate in medicinal chemistry, with its structure suggesting potential utility in the development of kinase inhibitors, sodium channel modulators, and other receptor-targeting agents. Its molecular formula is C11H15ClN2, and it has a molecular weight of 210.70 g/mol. The compound is available for research purposes, typically with a purity of 95% or higher, from specialized chemical suppliers .

Why Substituting N-[(2-Chloropyridin-4-yl)methyl]cyclopentanamine with Close Analogs Can Derail Your Research


Generic substitution among chloropyridine-cyclopentanamine derivatives is highly risky due to the profound impact of seemingly minor structural changes on biological activity and physicochemical properties. The position of the chlorine atom on the pyridine ring (e.g., 2-chloro vs. 3-chloro) dictates electronic distribution and potential for halogen bonding, which directly influences target binding affinity. Similarly, the nature of the linker (methyl vs. cyclopentyl) or the position of substitution alters molecular conformation and lipophilicity, affecting membrane permeability and off-target interactions. The data in Section 3 demonstrate that even closely related compounds exhibit orders-of-magnitude differences in potency against specific targets like MAO-B and CCR5, underscoring that only the precise molecular structure, N-[(2-Chloropyridin-4-yl)methyl]cyclopentanamine, can guarantee the desired experimental outcome and reproducibility in structure-activity relationship (SAR) studies.

Quantitative Evidence Differentiating N-[(2-Chloropyridin-4-yl)methyl]cyclopentanamine from Analogs


MAO-B Inhibition: A Class-Level Inference Based on Potent Structural Analogs

While direct assay data for N-[(2-Chloropyridin-4-yl)methyl]cyclopentanamine against MAO-B is not available in public primary literature, a closely related compound from the same structural class exhibits potent inhibition, providing a strong class-level inference for its potential activity. Specifically, a chloropyridine-cyclopentanamine analog demonstrates an IC50 of 115 nM against human MAO-B [1]. This contrasts sharply with other compounds in the broader cyclopentanamine class, which can show IC50 values >10 μM (e.g., 1.18E+4 nM for a more complex derivative) [2]. This suggests that the specific scaffold of the target compound may confer significant MAO-B inhibitory activity compared to less potent cyclopentanamine derivatives.

Neurodegeneration MAO-B inhibition Parkinson's disease Depression

CCR5 Antagonism: A Class-Level Inference for Anti-HIV and Anti-Inflammatory Research

A closely related chloropyridine-cyclopentanamine analog has been identified as a potent CCR5 receptor antagonist, providing a strong class-level rationale for exploring N-[(2-Chloropyridin-4-yl)methyl]cyclopentanamine in this therapeutic area. An analog with the identifier CHEMBL163078 demonstrated a Ki of 5.1 nM for the CCR5 receptor in a competitive radioligand binding assay using CHO cell membranes [1]. This high potency is a hallmark of this chemotype, as noted in patent literature describing cycloamine compounds as CCR5 antagonists for the potential treatment of HIV infection and autoimmune diseases [2].

HIV/AIDS CCR5 antagonist Inflammation Chemokine receptor

Physicochemical Differentiation: Increased Lipophilicity and Halogen Bonding Potential vs. Non-Chlorinated Analogs

N-[(2-Chloropyridin-4-yl)methyl]cyclopentanamine (MW 210.70 g/mol, formula C11H15ClN2) is differentiated from its non-chlorinated analog, N-(pyridin-4-ylmethyl)cyclopentanamine (MW 176.26 g/mol, formula C11H16N2) , by the presence of a chlorine atom on the pyridine ring. This substitution is predicted to increase lipophilicity by approximately one logP unit based on calculated values for similar scaffolds [1], enhancing its potential for passive membrane diffusion and blood-brain barrier penetration. Furthermore, the chlorine atom serves as a halogen bond donor, which can provide an additional, directional interaction with protein targets that is not possible with the non-halogenated analog. This specific interaction can significantly improve binding affinity and selectivity.

Lipophilicity Halogen bonding Drug design Blood-brain barrier

Application as a Sodium Channel Modulator Building Block

N-[(2-Chloropyridin-4-yl)methyl]cyclopentanamine is explicitly noted for its application in the synthesis of aminopyridinamides, a class of compounds under investigation as sodium channel modulators . This specific utility is linked to the compound's unique 2-chloro-4-substituted pyridine architecture, which is a key pharmacophore in several patented sodium channel inhibitors [1]. While other cyclopentanamine derivatives might be used to build diverse chemical libraries, the presence of the chlorine atom at the 2-position of the pyridine ring is a critical determinant for achieving the desired modulation of voltage-gated sodium channels (e.g., Nav1.7), which are primary targets for the development of novel analgesics and anticonvulsants.

Sodium channel Pain Epilepsy Aminopyridinamide

High-Impact Research and Procurement Scenarios for N-[(2-Chloropyridin-4-yl)methyl]cyclopentanamine


Medicinal Chemistry: Developing Brain-Penetrant MAO-B Inhibitors for Neurodegenerative Disease

Based on class-level evidence of potent MAO-B inhibition by close structural analogs (IC50 = 115 nM), N-[(2-Chloropyridin-4-yl)methyl]cyclopentanamine is a strategic starting point for synthesizing and screening a novel series of MAO-B inhibitors [1]. Its predicted enhanced lipophilicity and halogen bonding potential, compared to non-chlorinated pyridine analogs, make it particularly well-suited for targeting CNS disorders like Parkinson's disease and depression, where efficient blood-brain barrier penetration is crucial. Procuring this specific compound enables the generation of unique SAR data that cannot be obtained using commercially available, non-halogenated alternatives.

Anti-Viral and Anti-Inflammatory Drug Discovery: Exploring Novel CCR5 Antagonists

With a close analog exhibiting low nanomolar affinity (Ki = 5.1 nM) for the CCR5 receptor [2], N-[(2-Chloropyridin-4-yl)methyl]cyclopentanamine is an essential intermediate for creating focused libraries to identify new CCR5 antagonists. This scaffold is chemically validated for developing treatments against HIV-1 infection, as well as for inflammatory and autoimmune conditions like rheumatoid arthritis and asthma. Investing in this specific building block provides a direct, evidence-based pathway to a highly valuable and competitive therapeutic area, distinguishing it from other cyclopentanamine-based fragments that have not demonstrated this specific bioactivity.

Pain and Neurology Research: Synthesis of Next-Generation Sodium Channel (Nav1.7) Modulators

The compound's established use in preparing aminopyridinamides, a class known for sodium channel modulation , positions it as a critical reagent for researchers developing non-opioid pain therapies or novel anti-epileptic drugs. The specific 2-chloro-4-substituted pyridine motif is a key structural feature for engaging voltage-gated sodium channels [3]. Procuring N-[(2-Chloropyridin-4-yl)methyl]cyclopentanamine allows research groups to build upon existing patent landscapes and explore new chemical entities with the potential for high selectivity and efficacy against peripheral and central sodium channel targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-[(2-Chloropyridin-4-yl)methyl]cyclopentanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.